Compound Description: This novel compound contains a triazole-3-thione core structure with various substituents, including a 4-bromophenylpiperazin-1-yl moiety. The compound's structure was confirmed using HRMS, IR, 1H, and 13C NMR experiments. []
Compound Description: KRO-105714 is a 2,4,5-trisubstituted 1,3-thiazole derivative that exhibits anti-atopic dermatitis activity by strongly suppressing the sphingosylphosphorylcholine receptor. Research has identified four metabolites (M1-M4) of KRO-105714 in human liver microsomes, with CYP3A4 playing a significant role in its metabolism. []
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) []
Compound Description: These compounds were designed as highly selective 5-HT1A receptor inhibitors incorporating a 2-MeO-Ph-piperazine moiety linked to the amine group of 1-adamantanamine and memantine, respectively. They demonstrated high selectivity for the 5-HT1A receptor with binding constants of 1.2 nM and 21.3 nM, respectively. []
Compound Description: This compound is a highly potent and selective dopamine D3 receptor antagonist with a Ki of 0.5 nM for the D3 receptor and a selectivity ratio of 153 over the D2 receptor subtype. []
Compound Description: This compound is a potent and selective dopamine D4 agonist radiolabeled with iodine-123 for potential use as a SPECT imaging agent. Despite a promising in vitro profile, in vivo evaluation in baboons showed no brain uptake after intravenous injection. []
-Benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide (3a) and 4-Benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-2-isopropyl carboxamide (3b) []
Compound Description: These compounds were synthesized from phthaloylimidoalkyl derivatives and evaluated for their analgesic and anti-inflammatory properties. Compound 3b exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw assay and analgesic activity in the mouse writhing assay. []
Compound Description: This compound, a novel biologically active agent based on 1,3,4-oxadiazole, exhibits unique molecular packing in its crystal structure. Molecules are linked through C—H⋯S hydrogen bonds and C—H⋯π interactions, forming layers within the bc plane. []
Compound Description: This compound was synthesized using an efficient and eco-friendly microwave-assisted click cyclocondensation reaction. Its structure, confirmed by X-ray diffraction, shows a conventional chair conformation for the piperazine ring. []
Compound Description: This series of compounds, featuring a pyrid-2(1H)-one fragment linked to the omega-position of a 4-(2-methoxyphenyl)piperazin-1-yl alkyl chain, was evaluated for 5-HT1A and 5-HT2A activity. Results indicated that unsubstituted and monosubstituted derivatives with a tetramethylene spacer showed high 5-HT1A receptor affinity and selectivity, behaving as 5-HT1A antagonists. []
Compound Description: Synthesized via a four-step reaction, this compound exhibits high selective activity for α1A/D vs. α1B-adrenoceptors subtype. Its structure, stabilized by intramolecular and intermolecular hydrogen bonds and π-π interactions, was confirmed by single-crystal X-ray diffraction. []
Compound Description: This novel racemic secondary alcohol was synthesized by reducing the carbonyl group of 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. The compound's structure was characterized using IR, 1D and 2D NMR spectroscopy, including 1H-1H, 1H-13C, and 1H-15N-NMR experiments, and elemental analysis. []
Compound Description: This series of compounds was designed as potential antidepressants by targeting the 5-HT1A receptor, similar to the drug aripiprazole. These compounds share an arylpiperazine common structural motif with aripiprazole. Molecular docking simulations indicated that phenyl substitution in the arylpiperazine moiety could enhance binding affinity. []
Compound Description: This compound exhibits α1-adrenoceptor antagonistic activity. Its crystal structure reveals a planar benzopyran ring system and a piperazine ring in a chair conformation. Notably, the methoxy group is coplanar with its parent benzene ring. [, ]
Compound Description: This series of compounds, featuring a shorter ethyl linker compared to the previously mentioned pyrid-2(1H)-one series, was synthesized and evaluated for their 5-HT1A and 5-HT2A receptor affinities. The study highlighted the impact of linker length on receptor activity, with the shorter ethyl linker potentially exposing intrinsic activity at 5-HT1A receptor sites. []
Compound Description: This compound, characterized by X-ray crystallography, exhibits a chair conformation for the piperazine ring and a dihedral angle of 67.6(9)° between the pyridine and benzene rings. Notably, it forms intramolecular C—H⋯O and N—H⋯N interactions and intermolecular C—H⋯N hydrogen bonds within its crystal structure. []
Compound Description: This compound, characterized by X-ray crystallography, adopts a V-shaped conformation with its triazole ring forming dihedral angles of 67.85(9) and 59.41(9)° with the piperazine and benzene rings, respectively. It exhibits an intramolecular C—H⋯O hydrogen bond, forming an S(6) ring motif, and participates in C—H⋯π interactions within its crystal structure. []
Compound Description: This compound, characterized by X-ray crystallography, is a functionalized triazoline-3-thione with a 4-(2-methoxyphenyl)piperazin-1-yl substituent and an adamantyl group attached to a central triazole ring. The molecule adopts a C-shaped conformation with the piperazine ring in a chair conformation. []
Compound Description: This compound was synthesized as part of a study investigating new bis(heteroaryl)piperazine (BHAP) analogs for potential anti-HIV-1 activity. The compound's structure was characterized using IR, 1H NMR, 13C NMR, and mass spectrometry. Although the study focused on anti-HIV activity, the presence of the 4-(2-methoxyphenyl)piperazin-1-yl group in this compound suggests its potential relevance to other biological targets. [, ]
Compound Description: This compound, characterized by X-ray crystallography, features a piperazine ring in a chair conformation and exhibits a dihedral angle of 65.5(4)° between the pyridine ring and one of the benzene rings. Notably, it forms an intramolecular C—H⋯O hydrogen bond. []
Compound Description: This compound, characterized by X-ray crystallography, exhibits a chair conformation for the piperazine ring and a dihedral angle of 39.9(3)° between the phenyl and pyridine rings. Notably, it forms intramolecular C—H⋯O interactions and participates in O—H⋯N, N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds within its crystal structure. []
N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides []
Compound Description: This series of compounds explored modifications to the 2,3-diCl- and 2-OCH3-phenylpiperazine scaffolds to enhance dopamine D3 receptor affinity and selectivity. Notably, this study led to the identification of the first enantioselective D3 antagonists and highly selective D3 antagonists with Ki values reaching 1 nM and a 400-fold selectivity over the D2 receptor subtype. []
Compound Description: This compound, a tritiated radioligand, exhibits high affinity and selectivity for dopamine D3 receptors. It has been used in autoradiography studies to quantify dopamine D2 and D3 receptor densities in the brain. [, ]
Compound Description: This carbon-11 labeled compound was designed as a potential PET radioligand for imaging brain D3 receptors. Despite its favorable in vitro profile, it displayed high efflux transporter affinity, limiting its effectiveness for in vivo imaging in rodents and monkeys. []
Compound Description: This compound, characterized by X-ray crystallography, features a methoxyphenyl ring oriented at an angle of 9.5(1)° with respect to the thiazole ring. In its crystal structure, molecules are linked by C—H⋯O interactions, forming C(7) chains along the [] direction, and weak π–π interactions are also observed. []
Compound Description: This compound acts as both a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist, demonstrating potential as a therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). It exhibited efficacy in normalizing stress-induced defecation in an IBS-like rat model. []
Compound Description: This compound contains a central four-ring system where all rings are nearly coplanar. The structure exhibits disorder in both the 4-methoxyphenyl ring and the prop-2-ynyloxy substituent, with two conformations observed in the crystal structure. Intermolecular interactions, including π–π interactions between the dihydropyrazole and 4-methoxyphenyl rings, contribute to the crystal packing. []
Compound Description: This compound is a potential dopamine D3 antagonist radiolabeled with iodine-123 for SPECT imaging studies. It was synthesized by electrophilic aromatic substitution of the corresponding tributylstannyl derivative, achieving high radiochemical yields. []
meta-/para-Alkoxyphenylcarbamic Esters Bearing 4-(4-Fluoro/2-methoxyphenyl)piperazin-1-yl fragment []
Compound Description: This series of compounds, designed as potential antimycobacterial agents, explored the structure-activity relationship of alkoxyphenylcarbamic acid esters by incorporating a 4-(4-fluorophenyl/2-methoxyphenyl)piperazin-1-yl moiety. The study revealed promising activity against Mycobacterium tuberculosis and Mycobacterium kansasii. []
Compound Description: This compound, characterized by X-ray crystallography, features a dihedral angle of 83.4(2)° between the central ethanone fragment and the triazole ring. Its crystal structure reveals C—H⋯N interactions linking molecules into C(9) chains along the [] direction. []
Compound Description: This novel compound displayed anxiolytic-like effects in various behavioral tests in rodents, including the elevated plus maze and light-dark box tests. Its anxiolytic effects were antagonized by flumazenil, indicating involvement of the benzodiazepine pathway, and mecamylamine, suggesting a role for the nicotinic pathway. []
Compound Description: This compound, containing a morpholinium cation and a 1,2,4-triazole-3-thiolate anion, underwent a metabolism study and a force degradation study. The metabolism study identified a major metabolite formed by methylation at the N1 position of the triazole ring. The degradation study evaluated its stability under various stress conditions, revealing its susceptibility to degradation by H2O2 and UV radiation. [, ]
Compound Description: This series of compounds was synthesized and evaluated for their potential antihypertensive and cardiotropic effects. Docking studies identified several compounds with high affinity for the angiotensin II receptor. []
Compound Description: This compound, characterized by X-ray crystallography, adopts a half-chair conformation for its heterocyclic thiazine ring. It exhibits weak C—H⋯O hydrogen bonds in its crystal structure. []
Compound Description: This compound, characterized by X-ray crystallography, features a piperazine ring in a chair conformation. The quinoline ring system forms dihedral angles of 82.70(17) and 19.54(17)° with the phenyl and methoxyphenyl rings, respectively. The crystal structure reveals weak intermolecular C—H⋯π interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.